molecular formula C12H19ClFN5 B12219557 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

Cat. No.: B12219557
M. Wt: 287.76 g/mol
InChI Key: PKZUSXOSFOLWKJ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and fluoroethyl groups

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings through cyclization reactions of appropriate precursors.

    Substitution Reactions: Ethyl and fluoroethyl groups are introduced via substitution reactions using reagents such as ethyl halides and fluoroethyl halides.

    Coupling Reactions: The final step involves coupling the substituted pyrazole rings using a suitable linker, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.

    Biological Research: It is used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine can be compared with similar compounds such as:

    1-(1-methyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine: This compound differs by the substitution of an ethyl group with a methyl group, which may affect its chemical reactivity and biological activity.

    1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}methanamine: The presence of a chloroethyl group instead of a fluoroethyl group can influence the compound’s interactions with molecular targets and its overall stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-2-18-12(3-5-15-18)9-14-7-11-8-16-17(10-11)6-4-13;/h3,5,8,10,14H,2,4,6-7,9H2,1H3;1H

InChI Key

PKZUSXOSFOLWKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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